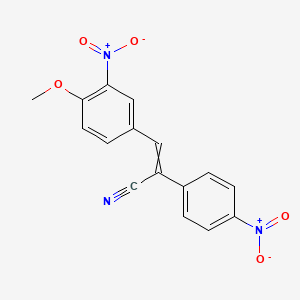
Diethyl 1-phenylcyclohexan-4-one-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C16H20O5 It is a derivative of cyclohexane, featuring a phenyl group and two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of diethyl malonate with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods
In an industrial setting, the production of diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylic acid
Reduction: Diethyl 4-hydroxy-1-phenyl-cyclohexane-1,3-dicarboxylate
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-oxocyclohexane-1,1-dicarboxylate: Similar structure but lacks the phenyl group.
Diethyl 4-oxopimelate: Contains a similar ester and keto group arrangement but differs in the carbon chain length.
Uniqueness
Diethyl 4-oxo-1-phenyl-cyclohexane-1,3-dicarboxylate is unique due to the presence of both a phenyl group and two ester groups on the cyclohexane ring
Propriétés
Numéro CAS |
7475-74-3 |
|---|---|
Formule moléculaire |
C18H22O5 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
diethyl 4-oxo-1-phenylcyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O5/c1-3-22-16(20)14-12-18(11-10-15(14)19,17(21)23-4-2)13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 |
Clé InChI |
YVGYXBBYJKQLKN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(CCC1=O)(C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
![4-[[4-[Bis(3-chloropropyl)amino]-2-methylphenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride](/img/structure/B14004371.png)


![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)

![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)


![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
